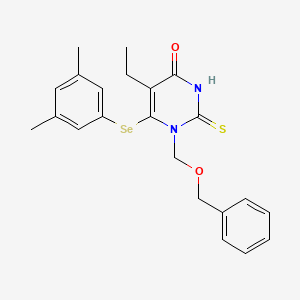
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, a seleno group, and various other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- typically involves multiple steps, starting with the preparation of the pyrimidinone core This can be achieved through the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- can undergo various types of chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to modify the oxidation state of the seleno group or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the seleno group or the pyrimidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can lead to the formation of selenoxides, while reduction can yield selenides or other reduced forms.
Scientific Research Applications
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing selenium.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: Its potential as a therapeutic agent, particularly in the treatment of diseases where selenium-containing compounds have shown efficacy, is of interest.
Industry: The compound could be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- is not fully understood, but it is believed to involve interactions with specific molecular targets. The seleno group, in particular, may play a key role in these interactions, potentially affecting redox processes and enzyme activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: A related compound with a similar core structure but lacking the seleno and thioxo groups.
6-(3,5-Dimethylphenyl)seleno-2,4(1H,3H)-pyrimidinedione: Another related compound that includes the seleno group but differs in other functional groups.
Uniqueness
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
172255-94-6 |
|---|---|
Molecular Formula |
C22H24N2O2SSe |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)selanyl-5-ethyl-1-(phenylmethoxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C22H24N2O2SSe/c1-4-19-20(25)23-22(27)24(14-26-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,27) |
InChI Key |
CIPSKTPOYSVXQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)[Se]C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




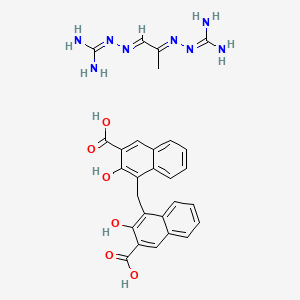
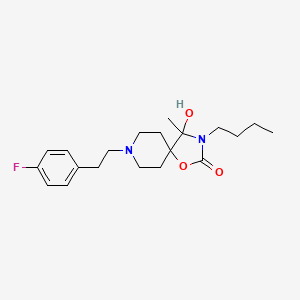
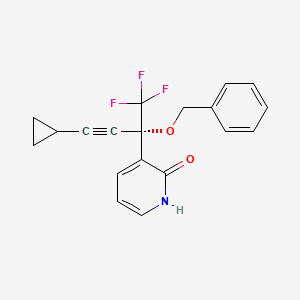

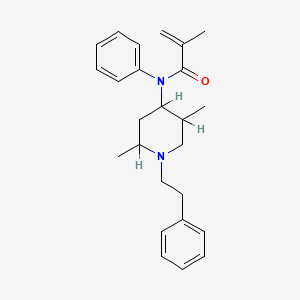
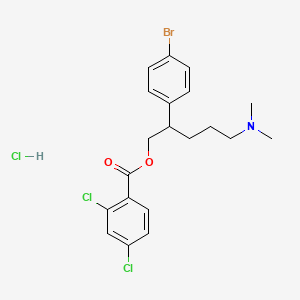

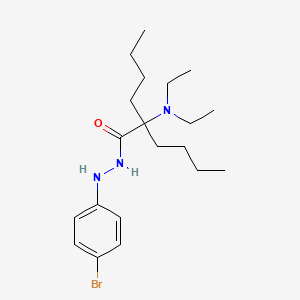
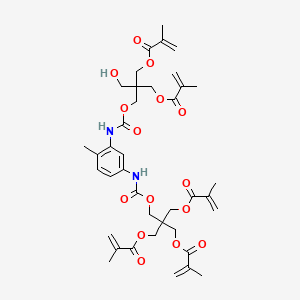

![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)

